molecular formula C30H41F2N5O2 B584388 N-Formyl Maraviroc CAS No. 1346597-44-1

N-Formyl Maraviroc

Cat. No.: B584388
CAS No.: 1346597-44-1
M. Wt: 541.688
InChI Key: VOAHTIZOTHESLT-GVHAAITQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Maraviroc is a chemical impurity and stable isotope-labeled form of the active pharmaceutical ingredient (API) Maraviroc. Maraviroc is a well-characterized antiretroviral medication belonging to the CCR5 receptor antagonist class. It functions as a selective and reversible entry inhibitor by binding to the CCR5 co-receptor on the surface of human CD4 cells, thereby blocking the entry of CCR5-tropic HIV-1 viruses . This mechanism of action makes Maraviroc a crucial component in combination therapies for treating HIV-1 infection . As a specifically modified form, this compound is supplied primarily as a high-purity reference standard for use in analytical research and quality control. Its primary application is in pharmaceutical development labs, where it is utilized to support method development, degradation studies, and the quantitative analysis of impurities in Maraviroc drug substances and products. The availability of a characterized impurity standard is essential for ensuring the safety, efficacy, and quality of pharmaceutical preparations in compliance with regulatory guidelines. This product is intended for research purposes only and is not to be used as a drug, or for diagnostic or therapeutic procedures.

Properties

CAS No.

1346597-44-1

Molecular Formula

C30H41F2N5O2

Molecular Weight

541.688

IUPAC Name

4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1

InChI Key

VOAHTIZOTHESLT-GVHAAITQSA-N

SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C

Synonyms

4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; 

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques for N Formyl Maraviroc

Spectroscopic Methods for N-Formyl Maraviroc Structure Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular weight, elemental composition, and the specific connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of this compound. The molecular formula for Maraviroc is C₂₉H₄₁F₂N₅O, with a monoisotopic mass of approximately 513.33 g/mol . drugbank.com The formylation process involves the substitution of a hydrogen atom on the secondary amine of the tropane (B1204802) ring system with a formyl group (-CHO), resulting in the molecular formula C₃₀H₄₁F₂N₅O₂. This corresponds to a mass increase of 28 Da.

High-resolution mass spectrometry (HRMS) would detect the protonated molecule [M+H]⁺ at an m/z value of approximately 542.2. google.com Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, which provides further structural confirmation. The fragmentation of N-formylated compounds is significantly altered compared to the parent amine. researchgate.net While the fragmentation of Maraviroc itself involves characteristic losses of its major structural components, the fragmentation of this compound would show a modified pattern, helping to pinpoint the location of the formyl group. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive evidence for the structure of this compound by mapping the chemical environment of each proton and carbon atom. The formation of an N-formyl derivative introduces distinct signals and causes significant chemical shift changes for nearby nuclei compared to the parent Maraviroc molecule. nih.gov

¹H-NMR: The most telling evidence in the proton NMR spectrum is the appearance of a new signal corresponding to the formyl proton (-CHO), which typically appears in the region of 8.0-8.5 ppm. acs.org Due to restricted rotation around the newly formed amide bond, this formyl proton may appear as two distinct signals (for cisoid and transoid isomers), a phenomenon observed in other N-formyl compounds. nih.gov Protons on the carbons adjacent to the formylated nitrogen also experience a downfield shift. medcraveonline.com

¹³C-NMR: The carbon NMR spectrum would show a new resonance for the formyl carbonyl carbon, typically in the range of 160-170 ppm. ingentaconnect.com The carbons of the tropane ring adjacent to the formylation site would also be shifted.

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the structure. These experiments reveal correlations between protons and carbons, confirming that the formyl group is attached to the nitrogen of the tropane moiety. nih.gov

Table 1: Hypothetical NMR Chemical Shift Comparison for Key Nuclei in Maraviroc vs. This compound
NucleusPositionExpected Shift in Maraviroc (ppm)Expected Shift in this compound (ppm)Comment
¹HFormyl Proton (-CHO)N/A~8.2Characteristic new signal confirms formylation. acs.org
¹HTropane Ring Protons (adjacent to N)~2.5 - 3.5~3.0 - 4.5Downfield shift due to the electron-withdrawing effect of the formyl group.
¹³CFormyl Carbonyl (C=O)N/A~162Characteristic new carbonyl signal. ingentaconnect.com
¹³CTropane Ring Carbons (adjacent to N)~50 - 60~55 - 65Downfield shift upon formylation.

Chromatographic-Spectrometric Techniques for Impurity Profiling and Identification of this compound

Hyphenated chromatographic-spectrometric techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are the cornerstone for detecting, identifying, and quantifying impurities like this compound in pharmaceutical substances. mendeley.com Forced degradation studies are often employed to intentionally produce degradation products to develop and validate stability-indicating analytical methods. oup.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC methods are developed to achieve efficient separation of Maraviroc from its impurities within a short analysis time. oup.com A stability-indicating method must be able to resolve the main drug peak from all potential degradation products. oup.com The addition of a polar formyl group to Maraviroc would alter its polarity, typically resulting in a different retention time on a reversed-phase column compared to the parent drug.

Forced degradation studies on Maraviroc have been performed under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, revealing its susceptibility to degradation and leading to the formation of multiple products. mdpi.comnih.gov While this compound is not always explicitly reported as a product in these studies, similar N-formyl impurities are known to form from reactions with formic acid or degradation of solvents like dimethylformamide. nih.govingentaconnect.com

LC-MS/MS for Impurity Identification

LC-MS/MS is a powerful technique for impurity profiling. After chromatographic separation, the mass spectrometer provides molecular weight information for each impurity, and MS/MS provides structural data through controlled fragmentation. This allows for the confident identification of known and unknown impurities. Studies on Maraviroc have utilized UPLC coupled with mass spectrometry to separate and identify various impurities and degradation products. oup.comnih.gov

Table 2: Typical UPLC-MS Parameters for Maraviroc Impurity Profiling
ParameterDescriptionReference
ColumnReversed-phase (e.g., BEH Shield RP-18, 1.7 µm) oup.com
Mobile Phase AAqueous buffer (e.g., 0.01 M Ammonium Acetate) oup.com
Mobile Phase BAcetonitrile (B52724) oup.com
ElutionIsocratic or Gradient oup.com
Flow Rate~0.4 mL/min oup.com
Detection (UV)210 nm oup.com
MS IonizationElectrospray Ionization (ESI), Positive Mode oup.com
MS DetectionMonitoring for [M+H]⁺ of Maraviroc (~514.3 m/z) and this compound (~542.2 m/z) drugbank.com

Advanced Crystallographic Analysis of this compound and Related Congeners

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. While no crystal structure for this compound is publicly available, the crystallographic analysis of Maraviroc itself sets a precedent for how its congeners would be studied.

The crystal structure of Maraviroc bound to its target, the CCR5 receptor, has been solved, revealing critical details about its binding mode and the intermolecular interactions responsible for its activity. oup.comscirp.orgnih.gov Such an analysis for this compound, if crystals could be grown, would be invaluable. It would precisely determine the conformation of the entire molecule, including the orientation of the new formyl group.

Metabolic Transformation of Maraviroc and the Formation of N Formyl Maraviroc

Identification of Enzymatic Systems Catalyzing N-Formylation (e.g., Cytochrome P450 Involvement)

The biotransformation of Maraviroc is predominantly an oxidative process, with in vitro studies pointing to the cytochrome P450 (CYP) superfamily of enzymes as the principal catalysts. fda.govnih.govnih.gov Specifically, CYP3A4 has been identified as the major enzyme responsible for Maraviroc's metabolism. fda.govnih.govdrugbank.com While the direct N-formylation of Maraviroc to N-Formyl Maraviroc is a recognized metabolic step, the precise enzymatic mechanics are part of a broader metabolic scheme. The formation of this compound is understood to occur through the N-dealkylation of Maraviroc, a reaction catalyzed by CYP enzymes. fda.govnih.govnih.gov

In Vitro Metabolic Studies of Maraviroc Yielding this compound

In vitro experiments utilizing human liver microsomes have been instrumental in elucidating the metabolic fate of Maraviroc. nih.govnih.gov These studies have consistently demonstrated the conversion of Maraviroc into various metabolites, including the N-dealkylated product which is a precursor to or can be considered in the context of this compound formation. fda.gov The use of recombinant CYP enzymes has further pinpointed CYP3A4 as the key player in this transformation. nih.gov

In these controlled laboratory settings, the incubation of Maraviroc with human liver microsomes results in the formation of several metabolic products. nih.gov The identification of these metabolites is typically achieved through advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov While the primary focus of some studies has been on hydroxylated metabolites, the N-dealkylation pathway, which leads to the formation of a secondary amine, is a consistently observed and significant route of metabolism. fda.govnih.gov This secondary amine is a key structure in the context of the N-formylated derivative.

Pathways of this compound Biotransformation and Subsequent Metabolites

Following its formation, this compound can undergo further biotransformation. The metabolic pathways of Maraviroc are extensive and involve reactions such as mono-oxidation. fda.gov While specific details on the exclusive biotransformation of this compound are limited in readily available literature, the general metabolic routes for Maraviroc provide insight into its potential fate. The major circulating metabolite of Maraviroc in humans is a secondary amine formed via N-dealkylation, which accounts for approximately 22% of the radioactivity in plasma following administration of radiolabeled Maraviroc. fda.gov This polar metabolite is considered to have no significant pharmacological activity. fda.gov Other metabolites are products of mono-oxidation and are present as minor components in plasma. fda.gov

Comparative Metabolomics of Maraviroc and its N-Formyl Derivative

Comparative metabolomic studies of Maraviroc and its N-formyl derivative are crucial for understanding the full spectrum of their biological activities and clearance pathways. While direct, head-to-head comparative metabolomic analyses are not extensively detailed in the public domain, the existing data on Maraviroc's metabolism provides a solid foundation.

Unchanged Maraviroc is the most abundant circulating component, representing about 42% of the drug-related radioactivity in plasma. fda.gov The N-dealkylated metabolite, which is structurally related to this compound, is the most significant circulating metabolite, accounting for approximately 22% of the radioactivity. fda.gov This indicates that a substantial portion of Maraviroc undergoes this metabolic transformation.

The table below summarizes key metabolic parameters for Maraviroc, providing a reference point for the metabolic profile within which this compound is formed.

Parameter Finding Source
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) fda.govnih.gov
Major Metabolic Pathways N-dealkylation, Oxidation fda.govnih.govnih.gov
Major Circulating Component Unchanged Maraviroc (~42% of plasma radioactivity) fda.gov
Most Significant Metabolite Secondary amine from N-dealkylation (~22% of plasma radioactivity) fda.gov
Excretion Routes Feces (~76%), Urine (~20%) fda.gov

This data underscores that while Maraviroc is extensively metabolized, the parent drug remains a significant entity in circulation, alongside its major N-dealkylated metabolite. Further research focusing specifically on the metabolomic fingerprint of this compound would provide a more complete picture of its biological disposition.

Analytical Methodologies for the Quantitative and Qualitative Determination of N Formyl Maraviroc

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for the analysis of N-Formyl Maraviroc. These methods are typically developed as stability-indicating assays, capable of separating the main component from its process-related impurities and degradation products. researchgate.netrasayanjournal.co.in

Reverse-phase HPLC (RP-HPLC) is the most common approach. rasayanjournal.co.in Separation is generally achieved on C18 columns, which are well-suited for the polarity of Maraviroc and its derivatives. researchgate.netrasayanjournal.co.in The mobile phase often consists of an aqueous buffer (such as potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netrasayanjournal.co.in Gradient elution is frequently used to ensure adequate separation of all impurities, which may have different retention times. rasayanjournal.co.in Detection is typically performed using a UV detector, with wavelengths around 210 nm being effective for monitoring Maraviroc and its related substances. researchgate.netrasayanjournal.co.in

UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are attributable to the use of columns with smaller particle sizes (typically <2.5 µm). researchgate.net These enhancements allow for better separation of closely eluting peaks, which is crucial in impurity profiling.

Forced degradation studies are an integral part of method development, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential impurities, including this compound. researchgate.netrasayanjournal.co.in The analytical method must then demonstrate the ability to resolve these degradants from the parent peak and from each other. researchgate.net

Table 1: Example HPLC/UHPLC Method Parameters for Maraviroc Impurity Profiling
ParameterCondition 1Condition 2
Column X-Bridge C18 (250 mm x 4.6 mm, 5 µm) rasayanjournal.co.inInertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A Potassium dihydrogen orthophosphate buffer with orthophosphoric acid rasayanjournal.co.in0.02M Dipotassium hydrogen orthophosphate (pH 2.5) researchgate.net
Mobile Phase B Methanol/Buffer mixture rasayanjournal.co.inAcetonitrile researchgate.net
Elution Mode Gradient rasayanjournal.co.inIsocratic (60:40 v/v) researchgate.net
Flow Rate 0.8 mL/min rasayanjournal.co.in1.0 mL/min researchgate.net
Column Temperature 45°C rasayanjournal.co.inNot Specified
Detection Wavelength 210 nm rasayanjournal.co.inNot Specified
Injection Volume 20 µL rasayanjournal.co.inNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity compared to HPLC-UV methods, making it an invaluable tool for the identification and quantification of trace-level impurities like this compound. nih.govcore.ac.uknih.gov This technique is particularly useful when reference standards for the impurity are not available, as the mass spectrometer can provide structural information to aid in identification.

The LC component separates the analytes in the sample, which are then ionized, typically using electrospray ionization (ESI). nih.gov The tandem mass spectrometer allows for selective reaction monitoring (SRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. thermofisher.com This process results in a highly selective and sensitive assay, minimizing interference from matrix components. nih.gov

LC-MS/MS methods have been developed for the quantification of Maraviroc in various biological matrices, and these can be adapted for its impurities. nih.govcore.ac.uk Such methods can achieve very low limits of quantification, often in the picogram-per-milliliter (pg/mL) to low nanogram-per-milliliter (ng/mL) range. nih.govthermofisher.com For this compound, the mass transition would be specific to its molecular weight and fragmentation pattern, allowing for unambiguous detection even at very low concentrations.

Table 2: General Parameters for LC-MS/MS Analysis
ParameterDescription
Ionization Source Electrospray Ionization (ESI), often in positive mode for compounds like Maraviroc. nih.gov
Mass Analyzer Tandem Quadrupole (e.g., Triple Quadrupole - QqQ) is common for quantitative analysis. thermofisher.com
Detection Mode Selective Reaction Monitoring (SRM) for high specificity and sensitivity. thermofisher.com
Sample Preparation Protein precipitation for plasma samples or simple dissolution in mobile phase for drug substance/product. nih.gov
Internal Standard A stable isotope-labeled version of the analyte (e.g., 13C-maraviroc) is often used to ensure accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Formyl Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. researchgate.netmdpi.com However, large, polar, and non-volatile molecules like Maraviroc and its N-formyl derivative are not amenable to direct GC-MS analysis. researchgate.net Their high molecular weight and the presence of polar functional groups prevent them from vaporizing at temperatures compatible with GC systems without significant degradation. researchgate.net

To analyze such compounds by GC-MS, a chemical derivatization step is required. jfda-online.com Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative. researchgate.net Common derivatization techniques include silylation (e.g., using BSTFA or MSTFA) or acylation, which target active hydrogen groups like those in amines and hydroxyls. researchgate.netjfda-online.com This process reduces the polarity of the molecule, allowing it to be analyzed in the gas phase. researchgate.net

While theoretically possible, developing a GC-MS method for this compound would be complex and is not a standard approach. The derivatization reaction would need to be reproducible and high-yielding, and the resulting derivative must be stable under GC conditions. researchgate.net Given the effectiveness and simplicity of LC-based methods for this type of molecule, GC-MS is rarely, if ever, the method of choice for analyzing this compound.

Validation Parameters for this compound Analytical Methods (e.g., Specificity, Linearity, Limit of Detection, Limit of Quantification)

Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. europa.eu For quantifying an impurity like this compound, key validation parameters are defined by regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). europa.euwjarr.comresearchgate.net

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the parent drug, other impurities, degradants, and matrix components. europa.eu In an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks, often confirmed using a photodiode array (PDA) detector to check for peak purity. rasayanjournal.co.in

Linearity: This is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For an impurity, the range typically covers from the reporting threshold up to 120% of the specification limit. rasayanjournal.co.in A minimum of five concentration levels is recommended to establish linearity. europa.eu

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.com It is often determined based on the signal-to-noise ratio, typically accepted as 3:1. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com A signal-to-noise ratio of 10:1 is a common benchmark for the LOQ. wjarr.com The LOQ must be at or below the reporting threshold for the impurity.

Research on stability-indicating methods for Maraviroc has established these parameters for its related impurities. rasayanjournal.co.in

Table 3: Validation Parameters for Maraviroc Impurities from a Stability-Indicating HPLC Method rasayanjournal.co.in
ParameterFinding/Value
Linearity Range 0.0989 µg/mL to 3.9561 µg/mL rasayanjournal.co.in
Precision Below 2.0% RSD for related substances rasayanjournal.co.in
Limit of Detection (LOD) Range 0.0241 µg/mL to 0.1521 µg/mL rasayanjournal.co.in
Limit of Quantification (LOQ) Range 0.0485 µg/mL to 0.3972 µg/mL rasayanjournal.co.in

Impurity Profiling, Degradation Kinetics, and Stability Assessment of N Formyl Maraviroc

Identification of N-Formyl Maraviroc as a Process-Related Impurity or Degradation Product

This compound is recognized as a chemical entity related to the active pharmaceutical ingredient Maraviroc. Impurities in drug substances can generally be classified into two main categories: process-related impurities and degradation products. Process-related impurities are substances that are formed during the synthesis, purification, and storage of the drug substance. scirp.org These can include unreacted intermediates, byproducts, and substances originating from reagents or catalysts. scirp.orgveeprho.com

Degradation products, on the other hand, result from the chemical breakdown of the drug substance over time due to factors such as light, heat, moisture, or reaction with excipients. veeprho.com this compound has been identified as a significant impurity of Maraviroc, necessitating its monitoring and control in both the bulk drug and its formulations. While the precise origin is a subject of detailed investigation, its presence highlights the importance of comprehensive impurity profiling during drug development.

Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic, Thermal Stress) and this compound Formation

Forced degradation, or stress testing, is an essential component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the API to conditions more severe than accelerated stability testing to trigger degradation. researchgate.net This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. rasayanjournal.co.in

Maraviroc has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to assess its stability profile. nih.govoup.com Studies have shown that Maraviroc is susceptible to degradation under several of these conditions, leading to the formation of various impurities. mdpi.comnih.gov For instance, significant degradation has been observed in oxidative and acidic environments, while the drug showed varied stability under basic, thermal, and photolytic stress. rasayanjournal.co.innih.gov

The table below summarizes the conditions applied in forced degradation studies of Maraviroc as reported in the literature. The formation of this compound is a key focus of such studies to understand the specific stress factors that contribute to its emergence.

Stress ConditionReagent/MethodTemperatureDuration
Acid Hydrolysis 5N HCl60°C1 hour
Base Hydrolysis 2N NaOH60°C1 hour
Oxidative 30% H₂O₂60°C1 hour
Photolytic (UV) UV lightAmbientAs per ICH Guidelines
Photolytic (Visible) Visible lightAmbientAs per ICH Guidelines
Thermal Heat60°C1 hour

This table is a compilation of conditions reported in various studies. rasayanjournal.co.in

While these studies confirmed the degradation of Maraviroc and the formation of several products, including an N-oxide in an oxidizing environment, the specific conditions that lead exclusively to the formation of this compound require further detailed elucidation. nih.gov

Elucidation of Degradation Pathways Leading to this compound Formation

Understanding the chemical pathway through which an impurity is formed is crucial for controlling its presence in the final product. The formation of this compound involves a chemical modification at one of the nitrogen atoms in the Maraviroc molecule, specifically the addition of a formyl group (-CHO).

The exact mechanism for the formation of this compound from Maraviroc has not been extensively detailed in publicly available literature. However, such transformations can often occur through oxidative pathways or reactions with specific reagents or solvents used in the manufacturing process that can act as a source of a formyl group. The elucidation of this pathway is a critical step in developing strategies to minimize or eliminate the formation of this impurity.

Development of Stability-Indicating Methods for this compound Detection

To ensure the quality and safety of Maraviroc, robust analytical methods capable of detecting and quantifying its impurities, including this compound, are required. A stability-indicating method is an analytical procedure that can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients. rasayanjournal.co.in

Several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for the determination of Maraviroc and its related substances. researchgate.netrasayanjournal.co.innih.gov These methods are designed to be specific, accurate, precise, and robust, adhering to guidelines from the International Conference on Harmonization (ICH). researchgate.netnih.gov

The primary goal of these methods is to achieve effective chromatographic separation of Maraviroc from all its known impurities. oup.com The specificity of these methods is confirmed through forced degradation studies, where the drug is intentionally degraded to ensure that all resulting products are well-separated from the main peak of Maraviroc and from each other. rasayanjournal.co.in

The table below outlines key parameters of a developed UPLC method for the analysis of Maraviroc and its impurities.

ParameterDetails
Chromatography Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
Column BEH Shield RP-18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase 0.01 M Ammonium Acetate in water and Acetonitrile (B52724) (63:37 v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 210 nm
Resolution Resolution between Maraviroc and its six impurities was greater than 3.0

This table summarizes the parameters of a validated stability-indicating UPLC method. nih.govoup.com

These validated methods are crucial for routine quality control of Maraviroc in bulk API and pharmaceutical formulations, ensuring that the levels of this compound and other impurities are maintained within acceptable limits. rasayanjournal.co.in

Preclinical in Vitro and Computational Investigations Involving N Formyl Maraviroc

Molecular Docking and Dynamics Simulations of N-Formyl Maraviroc with Target Receptors (e.g., CCR5 Binding Site Interactions)

Computational studies, including molecular docking and dynamics simulations, have been extensively used to understand the interaction between Maraviroc and the CCR5 receptor. nih.govnih.gov These simulations have been crucial in elucidating the allosteric mechanism by which Maraviroc binds to a transmembrane cavity of CCR5, inducing a conformational change that prevents the binding of the HIV-1 gp120 protein. nih.govnatap.org Key residues in the CCR5 binding pocket identified as interacting with Maraviroc include Trp86, Tyr108, Thr195, Ile198, and Glu283. nih.govacs.org

Despite the wealth of computational research on Maraviroc and its analogues, no specific molecular docking or dynamics simulation studies for this compound have been found in the reviewed literature. Such studies are typically performed on compounds considered for their therapeutic potential. If this compound is a synthetic precursor, it would not be a primary candidate for this type of in-depth computational analysis.

Due to the lack of specific docking or simulation studies on this compound, no data tables detailing its binding energy or specific residue interactions can be provided.

Theoretical Prediction of this compound's Biological Interactions and Molecular Properties

Theoretical predictions of molecular properties, such as ADME (absorption, distribution, metabolism, and excretion) characteristics, are vital in drug discovery. unica.it For Maraviroc, in vitro and computational models have been used to predict its metabolism, primarily by the CYP3A4 enzyme, and its potential for drug-drug interactions. nih.govhivclinic.ca

However, specific theoretical predictions regarding the biological interactions and molecular properties of this compound are not available in published research. Computational tools can predict properties for any given structure, but without experimental validation or a specific research focus on the compound, such predictions are not typically published. The addition of a formyl group would alter key physicochemical properties compared to Maraviroc, such as polarity, hydrogen bonding capability, and molecular weight, which would in turn influence its predicted biological interactions. Without dedicated studies, any discussion of these properties remains speculative.

Advanced Research Applications and Methodological Advancements Utilizing N Formyl Maraviroc

Application of Stable Isotopes (e.g., N-Formyl Maraviroc-d6) in Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Stable isotope-labeled compounds, such as this compound-d6, are indispensable in modern Absorption, Distribution, Metabolism, and Excretion (ADME) studies. The substitution of hydrogen atoms with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) creates a heavier version of the molecule that is chemically identical but can be distinguished by mass spectrometry. pharmaffiliates.comscbt.com This characteristic is highly valuable in pharmacokinetic research. informaticsjournals.co.innih.gov

The primary advantage of using deuterated compounds like this compound-d6 lies in their application as internal standards for quantitative bioanalysis. caymanchem.com By adding a known quantity of the deuterated standard to a biological sample (e.g., plasma, urine), researchers can accurately measure the concentration of the unlabeled drug or metabolite, correcting for any loss during sample preparation and analysis. caymanchem.comportico.org This "isotope dilution" method is considered the gold standard for accuracy and precision in pharmacokinetic studies.

Furthermore, the use of stable isotopes helps in elucidating metabolic pathways. portico.org When a deuterated drug is administered, its metabolites will also contain the deuterium label, making them easier to identify amongst the multitude of endogenous compounds in a biological matrix. nih.govportico.org This approach can slow down metabolic processes at specific sites in the molecule, a phenomenon known as the kinetic isotope effect, which can help in identifying the primary sites of metabolism and the enzymes responsible. nih.govportico.org For instance, studies on deuterated versions of other drugs have shown that this can alter metabolic pathways and improve pharmacokinetic profiles. nih.gov

Key applications of this compound-d6 in ADME research include:

Internal Standard: Serves as a reliable internal standard for the accurate quantification of this compound in biological samples. caymanchem.com

Metabolite Profiling: Aids in the identification and tracking of metabolites derived from this compound. wuxiapptec.comnih.gov

Pharmacokinetic Studies: Facilitates precise determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. nih.gov

Bioavailability Studies: Used to determine the fraction of an administered dose of unlabeled drug that reaches the systemic circulation. nih.gov

Development of Reference Standards and Certified Reference Materials for this compound

The development and availability of high-quality reference standards are fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. lgcstandards.comnoramco.com this compound, being a potential impurity or metabolite of Maraviroc, requires a well-characterized reference standard for its accurate detection and quantification in the drug substance and final product. synzeal.comveeprho.comveeprho.com

Pharmaceutical reference standards for this compound are produced by specialized manufacturers and are accompanied by a comprehensive Certificate of Analysis (CoA). lgcstandards.comnoramco.com This document provides detailed information about the identity, purity, and characterization of the compound, often in accordance with pharmacopeial guidelines (e.g., USP, EP). veeprho.comveeprho.com The characterization typically involves a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. researchgate.netnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess purity. researchgate.netoup.com

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups. researchgate.net

Certified Reference Materials (CRMs) represent a higher level of quality and are produced under stringent ISO guidelines, such as ISO 17034 and ISO/IEC 17025. lgcstandards.com These standards provide an even greater assurance of accuracy and are used for critical applications like method validation and calibration of laboratory instruments. lgcstandards.comclearsynth.com The availability of such standards for this compound and other Maraviroc impurities is crucial for regulatory submissions like Abbreviated New Drug Applications (ANDAs) and for routine quality control (QC) in manufacturing. synzeal.comveeprho.comveeprho.com

Methodological Innovations in Impurity Synthesis and Characterization Relevant to this compound

The synthesis of impurities like this compound is a critical aspect of pharmaceutical development. It allows for the definitive identification of unknown peaks in chromatograms and provides the necessary material for toxicological assessments. The synthesis of this compound likely involves the formylation of the secondary amine in the Maraviroc structure. This can potentially occur through interaction with formic acid, which can be present as an impurity in pharmaceutical excipients. nih.govresearchgate.net The synthesis of related N-formyl impurities for other drugs has been documented, often involving reactions with formic acid or other formylating agents. researchgate.netnih.govresearchgate.net

Recent methodological innovations focus on efficient and scalable synthetic routes. For the broader class of Maraviroc and its analogues, various synthetic strategies have been explored, including fragment assembly and organocatalysis, to create diverse libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.netresearchgate.netresearchgate.net

Characterization of these impurities has also seen significant advancements. Modern analytical techniques are crucial for elucidating the structure of newly identified impurities. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS), high-resolution MS (HRMS), and multi-dimensional NMR spectroscopy is often employed for unambiguous structure determination. nih.govresearchgate.net Stability-indicating analytical methods, typically using UPLC or HPLC, are developed and validated according to ICH guidelines to separate and quantify this compound from the parent drug and other related substances. researchgate.netoup.comrasayanjournal.co.in These methods are essential for monitoring the purity of Maraviroc during its shelf life. researchgate.netoup.com

Role of this compound in Early Drug Discovery and Development Processes

In the early stages of drug discovery and development, understanding the metabolic fate of a lead compound is crucial for its optimization. The identification of metabolites like this compound provides valuable feedback to medicinal chemists. wuxiapptec.com

Key roles in early development include:

Lead Optimization Feedback: If this compound is identified as a significant metabolite, chemists may seek to modify the Maraviroc structure to block this metabolic pathway. researchgate.netmdpi.com This could involve altering the chemical groups near the site of formylation to sterically hinder enzyme access or to change the electronic properties of the molecule, thereby improving the metabolic stability and potentially the pharmacokinetic profile of the drug candidate. mdpi.comacs.org

Metabolite Identification (MetID): The synthesis of this compound as a reference standard is essential for confirming its identity in metabolic studies. wuxiapptec.comnih.gov In vitro systems, such as human liver microsomes, are often used to generate metabolites, which are then compared to synthetically prepared standards. nih.govsciex.com This process helps to build a comprehensive picture of how the drug is processed in the body. wuxiapptec.comnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues, including metabolites like this compound, researchers can understand how different structural modifications affect the compound's biological activity and properties. researchgate.netmdpi.com This information guides the design of new compounds with improved efficacy and safety profiles. mdpi.com

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s synthesis and bioanalytical data?

  • Methodological Answer : Adhere to Beilstein Journal guidelines: report NMR shifts (δ ppm), coupling constants (Hz), and purity thresholds. For bioanalytical methods, provide detailed carryover mitigation strategies (e.g., needle washes) and proficiency testing results from external quality assurance programs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.